molecular formula C14H14N4O B1452131 1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-61-9

1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1452131
CAS RN: 1105196-61-9
M. Wt: 254.29 g/mol
InChI Key: FBKBWQSLXAFXRS-UHFFFAOYSA-N
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Description

“1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a chemical compound with the molecular formula C14H14N4O and a molecular weight of 254.29 . It is a derivative of pyridazine, which is a class of organic compounds where two carbons in the benzene ring are replaced by nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is characterized by a pyridazinone core, which is a derivative of pyridazine . Pyridazine derivatives are organic compounds where two carbons in the benzene ring are replaced by nitrogen atoms .


Physical And Chemical Properties Analysis

“1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” has a molecular weight of 254.29 . Other specific physical and chemical properties were not found in the retrieved papers.

Mechanism of Action

Target of Action

The primary target of the compound “1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound interacts with RIPK1 and inhibits its kinase activity. It has a high binding affinity for RIPK1, with an IC50 value of 59.8 nM, indicating a strong inhibitory effect . The compound effectively blocks TNFα-induced necroptosis in human and mouse cells and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, specifically the RIPK1/RIPK3/MLKL pathway. By inhibiting RIPK1, it disrupts the pathway and prevents the induction of necroptosis, a form of programmed cell death .

Pharmacokinetics

In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55%, indicating that a significant proportion of the administered dose reaches the systemic circulation .

Result of Action

The compound’s action results in the effective blocking of necroptosis in cells. This can protect cells from death and potentially alleviate symptoms in various inflammatory diseases .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-8-4-5-12(9(2)6-8)18-13-11(7-15-18)10(3)16-17-14(13)19/h4-7H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKBWQSLXAFXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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